ethyl(1-methoxypropan-2-yl)amine
Description
Properties
CAS No. |
188575-75-9 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stereochemical Control
The synthesis begins with (R)-epichlorohydrin [(R)-2], which undergoes nucleophilic attack by 2-ethyl-6-methyl aniline in methanol under reflux (60–80°C, 6–8 hours). This step forms (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol [(R)-3] with a mole ratio of 1:1–1:3 (epichlorohydrin:aniline). Crushed KOH is added at 0–25°C to deprotonate the intermediate, achieving >95% yield after extraction and purification.
The critical stereochemical step involves aziridine ring formation via Mitsunobu conditions. A solution of (R)-3 , diisopropyl azodicarboxylate (DIAD) , and triphenylphosphine in dry toluene is refluxed (100–130°C, 3–5 hours) under nitrogen, yielding (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine [(S)-4]. This reaction exploits the stereospecific inversion of configuration, ensuring the (S)-enantiomer predominates.
Catalytic Hydrogenation for Amine Formation
The aziridine intermediate [(S)-4] undergoes hydrogenolysis using 5–10% Pd/C under 30–50 psi H₂ at 20–30°C for 1–3 hours. This step cleaves the strained aziridine ring, producing (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline [(S)-1] with >99% ee and quantitative yield. Alternative catalysts (Pt, Rh, Ru) are less effective, often requiring higher pressures or temperatures.
Table 1: Key Parameters for Aziridine-Based Synthesis
| Parameter | Optimal Range | Yield/ee |
|---|---|---|
| Epichlorohydrin:Aniline Ratio | 1:1–1:3 | >95% |
| Mitsunobu Reflux Temperature | 100–130°C | 85–90% |
| Hydrogenation Catalyst | Pd/C (5–10%) | >99% ee |
| Hydrogen Pressure | 30–50 psi | 98–100% |
Reductive Alkylation as an Alternative Route
Methoxyacetone-Based Reductive Coupling
Prior art (EP0605363) describes reacting 2-ethyl-6-methyl-aniline with methoxyacetone under hydrogen (2×10⁵–1×10⁶ Pa) using platinized carbon catalysts and acidic co-catalysts. Water is introduced to suppress side reactions, achieving 80–85% yield but with lower ee (85–90%) compared to aziridine methods.
Limitations and Industrial Adaptations
This method requires acid co-catalysts (e.g., HCl) and elevated pressures, increasing equipment costs. Post-reaction neutralization with base (e.g., NaOH) and filtration further complicate scalability. Despite these drawbacks, it remains viable for non-chiral applications or where aziridine intermediates are impractical.
Comparative Analysis of Methodologies
Yield and Enantiomeric Excess
The aziridine route outperforms reductive alkylation in both yield (98–100% vs. 80–85%) and ee (>99% vs. 85–90%). Stereochemical control in the Mitsunobu step ensures minimal racemization, whereas reductive alkylation struggles with keto-enol tautomerism reducing selectivity.
Catalytic Systems and Cost Efficiency
Pd/C in hydrogenation offers superior activity at mild conditions (30–50 psi, 25°C), whereas Pt/C requires higher pressures (>100 psi) and acidic media. DIAD and triphenylphosphine, though costly, are stoichiometric in aziridine formation, offset by reduced purification needs.
Table 2: Method Comparison for Ethyl(1-Methoxypropan-2-yl)amine Synthesis
| Metric | Aziridine Method | Reductive Alkylation |
|---|---|---|
| Key Starting Material | (R)-Epichlorohydrin | Methoxyacetone |
| Critical Catalyst | Pd/C | Pt/C |
| Reaction Pressure | 30–50 psi | 2×10⁵–1×10⁶ Pa |
| Enantiomeric Excess | >99% | 85–90% |
| Industrial Scalability | High | Moderate |
Process Optimization and Scalability
Solvent and Temperature Optimization
Methanol is preferred for the initial epichlorohydrin-aniline coupling due to its polarity and boiling point (65°C), facilitating reflux without side-product formation. Toluene, used in the Mitsunobu step, ensures anhydrous conditions critical for aziridine stability.
Chemical Reactions Analysis
Types of Reactions
Ethyl(1-methoxypropan-2-yl)amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to suit specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Nucleophilic substitution reactions can be carried out using haloalkanes and a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl(1-methoxypropan-2-yl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. These interactions are crucial for its biological and chemical activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between ethyl(1-methoxypropan-2-yl)amine and related compounds:
| Compound | Molecular Formula | Key Functional Groups | Structural Differences | Applications/Notes | References |
|---|---|---|---|---|---|
| This compound | C₆H₁₅NO | Secondary amine, methoxy, ethyl | Base structure | Research use; no therapeutic applications reported | |
| (2-Methoxyethyl)(1-methoxypropan-2-yl)amine | C₇H₁₇NO₂ | Secondary amine, two methoxy groups | Methoxyethyl replaces ethyl group | No specific data; likely research applications | |
| 1-Methoxy-2-methylpropan-2-aminium trifluoroacetate | C₇H₁₆F₃NO₃ | Quaternary ammonium salt, trifluoroacetate | Salt form with trifluoroacetate counterion | Intermediate in synthesizing methoxy-substituted amines | |
| Methoxyisopropylamine | C₄H₁₁NO | Primary amine, methoxy | Smaller backbone (C₄ vs. C₆); lacks ethyl group | Industrial precursor for herbicides (e.g., dimethenamid) | |
| 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) | C₁₁H₁₇NO | Secondary amine, methoxyphenyl | Aromatic methoxyphenyl group | Analogue of psychoactive phenethylamines; research interest | |
| (1-Methoxypropan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine | C₁₁H₁₉NOS | Secondary amine, thiophene, methoxy | Thiophene ring introduces aromaticity | No reported applications; safety hazards noted |
Physicochemical Properties
- Boiling Points: Methoxyisopropylamine (C₄H₁₁NO) has a boiling point of 98°C , while data for this compound are unavailable.
- Collision Cross-Sections : this compound’s predicted CCS values (125.4–134.9 Ų) are comparable to those of larger amines with aromatic substituents (e.g., 3-MeOMA), though experimental validation is lacking.
- Solubility : Methoxyisopropylamine is water-miscible , whereas the hydrochloride salt of this compound likely requires polar solvents.
Functional Comparisons
- Reactivity : this compound’s secondary amine group is less nucleophilic than primary amines (e.g., methoxyisopropylamine) but more reactive than quaternary ammonium salts .
- Biological Activity : Unlike 3-MeOMA, which shows structural similarity to psychoactive amines, this compound lacks reported central nervous system activity .
Q & A
Q. What are the optimized synthetic routes for ethyl(1-methoxypropan-2-yl)amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Nucleophilic Substitution : React 1-methoxypropan-2-amine with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (~85% vs. 65%) by enhancing reaction kinetics .
- Critical Parameters : Temperature, solvent polarity, and base strength significantly affect side reactions (e.g., over-alkylation). Purity is optimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Table 1: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Time | Key Conditions |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 90–95 | 12–24h | K₂CO₃, DMF, 80°C |
| Microwave-Assisted | 80–85 | 95–98 | 0.5h | 150 W, DMF, 100°C |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals: δ ~1.1 ppm (triplet, CH₂CH₃), δ ~3.3 ppm (singlet, OCH₃), δ ~2.8 ppm (multiplet, NCH₂) .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry : Validate molecular ion peak (m/z ~131.2 for [M+H]⁺) and fragmentation patterns .
Q. What are the key physical and chemical properties of this compound relevant to experimental design?
- Methodological Answer :
- Physical Properties :
| Property | Value | Relevance |
|---|---|---|
| Boiling Point | ~200°C | Determines distillation conditions |
| Density | 1.08 g/mL | Solvent compatibility |
| LogP | ~0.5 | Predicts membrane permeability |
- Chemical Stability : Hydrolytically stable under neutral conditions but prone to oxidation; store under inert gas (N₂/Ar) at 4°C .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from:
- Enantiomeric Purity : Chiral centers (e.g., 1-methoxypropan-2-yl group) may lead to divergent activities. Use chiral HPLC (Chiralpak® AD-H column) or enzymatic resolution to isolate enantiomers .
- Assay Variability : Standardize in vitro assays (e.g., receptor binding IC₅₀) using reference compounds (e.g., serotonin reuptake inhibitors for neurological targets) .
- Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like GPCRs or monoamine transporters .
Q. What strategies improve the enantioselective synthesis of this compound for neuropharmacology studies?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts in asymmetric alkylation (ee >90%) .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .
- Table 2: Enantiomer Separation Techniques
| Technique | ee (%) | Throughput | Cost |
|---|---|---|---|
| Chiral HPLC | 99 | Low | High |
| Enzymatic Resolution | 85–90 | High | Moderate |
Q. How does the methoxy group in this compound influence its structure-activity relationship (SAR) in receptor binding studies?
- Methodological Answer :
- Electronic Effects : The methoxy group’s electron-donating nature enhances hydrogen bonding with receptor residues (e.g., serotonin 5-HT₂A). Replace with -CF₃ to assess steric/electronic contributions .
- Conformational Analysis : Use DFT calculations (Gaussian 16) to compare energy minima of methoxy vs. ethoxy analogs. Methoxy reduces steric hindrance, favoring bioactive conformations .
Data-Driven Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
